molecular formula C19H15N3OS B2939869 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893983-68-1

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2939869
CAS No.: 893983-68-1
M. Wt: 333.41
InChI Key: OXFZSOOEYUZEMR-UHFFFAOYSA-N
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Description

N-(3-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the field of oncology. This compound belongs to the imidazo[2,1-b]thiazole class of heterocyclic compounds, a structural motif recognized for its diverse biological activities and presence in pharmacologically active molecules . Researchers focus on this core structure for developing novel therapeutic agents. Scientific literature indicates that 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as a promising new class of FLT3 inhibitors . FMS-like tyrosine kinase 3 (FLT3) is a critical target in hematological malignancies, and inhibitors of this kinase are actively investigated for the treatment of acute myeloid leukemia (AML) . Related compounds within this class have demonstrated potent activity against FLT3-dependent human leukemia cell lines, such as MV4-11, while showing minimal effects on cancer cell lines that are independent of this kinase pathway . The presence of the imidazo[2,1-b]thiazole core, combined with specific aryl substitutions on the phenylbenzamide and imidazothiazole components, provides a versatile platform for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore its interactions with various kinase targets and to further optimize its properties for potency and selectivity. Beyond oncology, the imidazo[2,1-b]thiazole scaffold is found in compounds with a broad spectrum of other biological activities, underscoring its utility as a privileged structure in pharmaceutical development . This compound is presented to the scientific community as a valuable building block and a candidate for hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-12-24-19-21-17(11-22(13)19)15-8-5-9-16(10-15)20-18(23)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFZSOOEYUZEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the imidazo-thiazole core followed by the attachment of the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby altering cellular functions .

Comparison with Similar Compounds

SRT1720

  • Structure: N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide .
  • Key Differences: Replaces the benzamide group with a quinoxaline carboxamide. Incorporates a piperazine-methyl substituent on the imidazothiazole core.
  • Activity : Potent SIRT1 activator (EC₅₀ ~0.16 µM), enhances mitochondrial biogenesis, and improves glucose homeostasis in mice. Controversies exist regarding assay artifacts .

Sirtuin Modulator 2 (N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide)

  • Structure : Features a 2-methoxybenzamide group instead of the unsubstituted benzamide .
  • Activity: Exhibits anti-diabetic, anti-inflammatory, and anti-tumor effects.

CHEMBL1988076

  • Structure: N-[3-[5-[2-(2-methylanilino)pyrimidin-4-yl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]benzamide .
  • Key Differences : Substituted pyrimidine moiety on the imidazothiazole core.
  • Activity : Moderate LRRK2 inhibitor (pKi = 5.6), suggesting divergent therapeutic applications compared to SIRT1-targeting analogs .

Functional Analogues

SRT1460

  • Structure : 3,4,5-Trimethoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]benzamide .
  • Key Differences : Trimethoxybenzamide group and piperazine-methyl substituent.
  • Activity : SIRT1 agonist with enhanced metabolic stability compared to resveratrol. Used in obesity and aging-related studies .

Compound 185

  • Structure : (R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide .
  • Key Differences : Naphthamide group and hydroxypyrrolidine substituent.
  • Activity : Induces glioblastoma apoptosis via endoplasmic reticulum stress, highlighting neuro-oncology applications .

Comparative Data Table

Compound Name Molecular Formula Target/Activity Key Structural Features Bioactivity Notes
This compound C₁₈H₁₅N₃OS Unknown (putative sirtuin modulation) 3-methylimidazothiazole, unsubstituted benzamide Limited direct data; inferred from analogs
SRT1720 C₂₅H₂₄ClN₇OS SIRT1 agonist Quinoxaline carboxamide, piperazine-methyl EC₅₀ ~0.16 µM; metabolic benefits in mice
Sirtuin Modulator 2 C₁₉H₁₆N₃O₂S Multi-target sirtuin modulator 2-methoxybenzamide Anti-diabetic, anti-tumor
CHEMBL1988076 C₂₆H₂₁N₇OS LRRK2 inhibitor Pyrimidine-substituted imidazothiazole pKi = 5.6
SRT1460 C₂₆H₂₉N₅O₄S SIRT1 agonist Trimethoxybenzamide, piperazine-methyl Enhanced metabolic stability

Mechanistic and Selectivity Insights

  • Substituent Effects: Benzamide vs. Quinoxaline/Naphthamide: Substitutions on the benzamide ring (e.g., methoxy, trimethoxy) or replacement with bulkier heterocycles (e.g., quinoxaline) modulate target selectivity. SRT1720’s quinoxaline group enhances SIRT1 potency but may introduce assay artifacts . Piperazine vs. Hydroxypyrrolidine: Piperazine-methyl groups (SRT1720, SRT1460) improve solubility and SIRT1 binding, while hydroxypyrrolidine (Compound 185) shifts activity toward ER stress pathways .
  • Therapeutic Implications :

    • Metabolic Diseases : SRT1720 and SRT1460 show promise in obesity and diabetes via SIRT1 activation .
    • Oncology : Sirtuin Modulator 2 and Compound 185 exhibit anti-tumor effects through divergent mechanisms (sirtuin modulation vs. ER stress) .

Biological Activity

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and research findings.

This compound is characterized by its imidazo[2,1-b]thiazole core, which is known for various biological activities. The synthesis typically involves:

  • Formation of the Imidazo[2,1-b]thiazole Core : This is achieved through reactions involving aminothiazole and appropriate bromo derivatives.
  • Functionalization : The core is then coupled with a phenylamine derivative using dehydrating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled conditions.

Anticancer Properties

This compound has demonstrated significant antiproliferative activity against various cancer cell lines:

Cell Line Type of Cancer Activity
OVCAR-3Ovarian CancerPotent
HCT-15Colon CancerPotent
CAKI-1Renal CancerPotent
UO-31Renal CancerPotent
CCRF-CEMLeukemiaPotent
SRLeukemiaPotent

The compound's mechanism of action appears to involve modulation of immune responses, particularly through T-cell activation and proliferation, which contributes to its anticancer effects .

Case Studies and Research Findings

Several studies have highlighted the biological potential of imidazo[2,1-b]thiazole derivatives:

  • Cytotoxicity Studies : In vitro studies have shown that certain derivatives possess low toxicity against normal cell lines while exhibiting high cytotoxicity against cancer cells. For instance, compounds with p-substituted phenyl groups showed enhanced anti-tubercular activity .
  • Mechanistic Insights : Molecular dynamics simulations indicate that these compounds interact with proteins primarily through hydrophobic contacts, which may be crucial for their anticancer activity .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring has been correlated with increased biological activity. For example, m,p-dimethyl substitutions have been linked to enhanced cytotoxic effects .

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